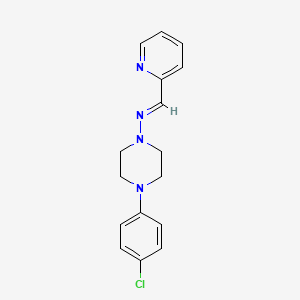
4-(Acetyloxy)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyloxy group at the 4-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the acetyloxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of biphenyl-3,4-dicarboxylic acid.
Reduction: Formation of 4-(hydroxy)biphenyl-3-carboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Acetyloxy)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
4-(Hydroxy)biphenyl-3-carboxylic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.
Biphenyl-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.
Uniqueness
4-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid functional groups on the biphenyl scaffold
Propiedades
| 17504-16-4 | |
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-acetyloxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Clave InChI |
MDDJDQPZGOGYRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)


![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)

![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)


